
Fructose diphosphate sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fructose diphosphate sodium, also known as fructose-1,6-diphosphate sodium, is a compound that plays a crucial role in cellular metabolism. It is an intermediate product in the glycolytic pathway, which is essential for the breakdown of glucose to produce energy. This compound is known for its ability to regulate key enzyme activities in glucose metabolism, thereby improving cellular energy metabolism, especially under conditions of ischemia and hypoxia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fructose diphosphate sodium can be synthesized through a series of chemical reactions. One common method involves the phosphorylation of fructose using adenosine triphosphate (ATP) in the presence of specific enzymes such as phosphofructokinase. The reaction conditions typically include a buffered aqueous solution at a controlled pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods
In industrial settings, this compound is often produced through a more streamlined process. For instance, the compound can be prepared by dissolving this compound and vitamin C in water for injection, followed by the addition of 15-hydroxystearic acid macrogol ester. The solution is then stirred, decolorized, filtered, sterilized, and dried to obtain the final product. This method ensures high purity and stability of the compound, making it suitable for medical applications .
Chemical Reactions Analysis
Metabolic Pathway Reactions
FDP serves as a substrate in glycolysis, where it undergoes enzymatic cleavage to produce energy-rich molecules.
Key Reaction Steps :
-
Cleavage by Aldolase :
-
ATP Generation :
Enzymatic Activity :
Enzyme | Function | Source |
---|---|---|
Aldolase (ALDOB) | Cleaves FDP into triose phosphates | |
Triosephosphate isomerase (TIM) | Converts DAP to GAP | |
Glycerol-3-phosphate dehydrogenase (GDH) | Reduces DAP using NADH |
Stability and pH-Dependent Reactions
FDP’s stability is pH-sensitive, influencing its pharmaceutical applications.
Key Findings :
-
Degradation : At pH > 5.0, FDP degrades rapidly, forming inorganic phosphates .
-
Stabilization Methods :
Stability Under Stress Conditions :
Condition | Result (After 10 Days) | Citation |
---|---|---|
60°C | ≤5% degradation | |
40°C | ≤3% degradation | |
Light (4500 lux) | No visible precipitates | |
4°C | No significant changes |
Enzymatic Assay and Analytical Reactions
Quantification of FDP relies on enzymatic methods coupled with spectrophotometry.
Reaction Mechanism :
-
Aldolase Cleavage : FDP → DAP + GAP
-
TIM Isomerization : DAP ⇌ GAP
Validation Parameters :
Parameter | Value | Source |
---|---|---|
Linearity (0.1–0.6 mg/mL) | r = 0.9997 | |
Recovery Rate (Injection) | 99.3% (n=9) | |
Recovery Rate (Plasma) | 99.0% (n=9) |
Interaction with Coagulation Factors
FDP exhibits anticoagulant properties by inhibiting specific coagulation factors.
Inhibitory Effects :
Affected Factors | Inhibition Mechanism | Source |
---|---|---|
V, VII, IX, XI, XII | Prolongs thromboelastogram reaction time (R) | |
II, VIII, X | No significant effect |
Experimental Data :
Synthetic and Formulation Reactions
Pharmaceutical preparation involves ion-exchange and pH adjustment.
Process Route :
Formulation Components :
Component | Concentration (per 1000 mL) | Source |
---|---|---|
FDP | 80–120 g | |
Sodium pyrosulfite | 0.2–0.8 g | |
Citric acid | 0.5–3.0 g |
Pharmacokinetic Interactions
FDP is rapidly metabolized post-administration, with limited oral bioavailability.
Key Data :
Scientific Research Applications
Fructose diphosphate sodium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in studies involving carbohydrate metabolism and enzyme kinetics.
Biology: The compound is crucial for understanding cellular energy metabolism and the regulation of glycolysis.
Medicine: this compound is used in the treatment of various conditions, including myocardial ischemia, angina pectoris, and cerebral infarction. .
Mechanism of Action
Fructose diphosphate sodium exerts its effects by entering cells and activating key enzymes in the glycolytic pathway, such as phosphofructokinase and pyruvate kinase. This activation increases the concentration of adenosine triphosphate and phosphocreatine within the cell, promoting the inward flow of potassium and calcium ions. These changes enhance cellular energy metabolism and glucose utilization, particularly under conditions of ischemia and hypoxia .
Comparison with Similar Compounds
Similar Compounds
Fructose-6-phosphate: Another glycolytic intermediate that is isomerized from glucose-6-phosphate.
Glucose-6-phosphate: The phosphorylated form of glucose that is converted to fructose-6-phosphate.
Dihydroxyacetone phosphate: A product of fructose-1,6-diphosphate cleavage in glycolysis.
Uniqueness
Fructose diphosphate sodium is unique in its ability to directly influence key regulatory enzymes in the glycolytic pathway, making it particularly effective in enhancing cellular energy metabolism under stress conditions. Its role in medical treatments, especially for ischemic conditions, sets it apart from other similar compounds .
Biological Activity
Fructose diphosphate sodium, also known as fructose-1,6-diphosphate (FDP), is a glycolytic metabolite that has garnered attention for its potential therapeutic applications, particularly in the context of ischemia and hypoxia. This article explores the biological activity of FDP, focusing on its pharmacokinetics, therapeutic effects, and relevant case studies.
Pharmacokinetics
FDP is primarily studied for its ability to cross cellular membranes and exert protective effects on tissues during ischemic events. Research indicates that after intraperitoneal administration in animal models, FDP levels in the blood and brain increase simultaneously without a lag, suggesting rapid transport across the blood-brain barrier. In a study involving Sprague-Dawley rats, it was observed that while FDP levels in various tissues (liver, kidney, muscle) returned to baseline within 12 hours, levels in the brain remained elevated .
Table 1: Pharmacokinetic Profile of FDP
Tissue | Peak Level Time | Level at 1 Hour (mg/g) | Level at 12 Hours (mg/g) |
---|---|---|---|
Blood | 1 hour | 3.39 | Decreased from peak |
Brain | 1 hour | Elevated | Elevated |
Liver | 1 hour | 0.17 | Baseline |
Kidney | 1 hour | 0.26 | Baseline |
Cardiovascular Impact
FDP has been shown to improve myocardial performance in patients with heart failure. A randomized clinical trial demonstrated that intravenous administration of FDP resulted in a modest increase in left ventricular ejection fraction by approximately 7% in patients with mild to moderate heart failure . This suggests that FDP may enhance cardiac function by improving energy metabolism during periods of compromised oxygen delivery.
Ischemic Protection
In another study focused on ischemic heart conditions, infusion of FDP significantly reduced myocardial infarction size in rat models subjected to induced ischemia. The results indicated that FDP serves as a critical substrate in anaerobic metabolism, thereby mitigating tissue damage during ischemic episodes .
Case Studies
Case Study: COPD Management
A clinical evaluation involving malnourished patients with chronic obstructive pulmonary disease (COPD) assessed the effects of FDP on respiratory muscle strength. Following FDP administration, significant improvements were noted in maximal inspiratory pressure (PImax), indicating enhanced respiratory muscle performance compared to a placebo group .
Case Study: Coagulation Effects
Research has also indicated that FDP can prolong coagulation reaction times, suggesting potential applications in managing coagulation disorders. This effect was quantified through standardized coagulation tests where FDP significantly affected the reaction time compared to controls .
Properties
CAS No. |
296795-67-0 |
---|---|
Molecular Formula |
C6H13NaO12P2 |
Molecular Weight |
362.10 g/mol |
IUPAC Name |
sodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1/t3-,5-,6-;/m1./s1 |
InChI Key |
HBYYJIPCYANMBX-BAOOBMCLSA-M |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.